3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-3-12-28-20-10-9-19(14-17(20)2)30(26,27)23-15-22(25)24-11-13-29-21(16-24)18-7-5-4-6-8-18/h4-10,14,21,23H,3,11-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVKPVTPFEEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Sulfonamide Backbone: : The initial step involves the reaction of 4-propoxybenzenesulfonyl chloride with 3-methyl aniline to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Introduction of the Morpholino Group: : The next step involves the introduction of the 2-phenylmorpholino group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2-phenylmorpholine in the presence of a suitable catalyst.
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Oxidation to Form the Ketone: : The final step is the oxidation of the ethyl group to form the 2-oxo group. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
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Substitution: : The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, compounds containing sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for its potential as a therapeutic agent against various bacterial infections.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
| Property | Target Compound | Patent Compound |
|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 589.1 (M+1) |
| Key Substituents | Morpholino, propoxy | Pyrazolopyrimidine, chromene, fluoro |
| Melting Point | Not reported | 175–178°C |
| Bioactivity | Likely enzyme inhibition (inferred) | Kinase or topoisomerase inhibition |
| Solubility | Enhanced by morpholino group | Reduced due to chromene/pyrazolopyrimidine |
Key Differences :
- Its fluorinated aromatic rings may improve metabolic stability but reduce solubility. In contrast, the target compound’s morpholino and propoxy groups prioritize solubility and bioavailability .
Environmentally Regulated Compound: 3-methyl-N-(2-oxo-2-(alkynylamino)ethyl)-5-(5-(3,4,5-trichlorocarbomonocycle)-5-(trifluoromethyl)-heteromonocycle-3-yl)heteromonocycle-2-carboxamide
| Property | Target Compound | Regulated Compound |
|---|---|---|
| Substituents | Morpholino, propoxy | Trichlorocarbomonocycle, trifluoromethyl |
| Environmental Impact | Likely lower persistence | High persistence due to halogenation |
| Toxicity | Not reported | Subject to ministerial regulations |
| Application | Medicinal chemistry | Industrial/chemical synthesis |
Key Differences :
- The regulated compound’s halogenated groups (trichloro, trifluoromethyl) increase environmental persistence and toxicity risks, necessitating strict regulatory oversight. The target compound’s lack of halogens and inclusion of a morpholino group suggests a safer environmental profile .
Physicochemical Properties
- Molecular Weight : Estimated at ~450–500 for the target compound, lower than the patent compound (589.1).
- Solubility: Morpholino enhances water solubility; propoxy may offset excessive hydrophilicity.
- Melting Point: Not reported for the target compound, but likely lower than the patent compound (175–178°C) due to fewer rigid heterocycles .
Biological Activity
3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a morpholine ring, and a propoxybenzene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
- IUPAC Name : 3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide
- Molecular Formula : C22H30N2O4S
- CAS Number : 954248-95-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing it to inhibit certain enzymes by blocking their active sites. The morpholine ring enhances binding affinity and specificity, making it a promising candidate for further pharmaceutical development.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to quantify this effect.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
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Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition was characterized by an IC50 value indicating potency against this target.
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Antimicrobial Activity :
- In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting potential for development as an antimicrobial agent.
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Anti-inflammatory Activity :
- Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like arthritis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide | Structure | Moderate enzyme inhibition |
| 3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | Structure | Lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
